3-Ethynyl-5-methylpyridine
Overview
Description
3-Ethynyl-5-methylpyridine is an organic compound with the molecular formula C8H7N It is a derivative of pyridine, characterized by the presence of an ethynyl group at the third position and a methyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynyl-5-methylpyridine can be synthesized through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of 5-bromo-2-methylpyridine with an ethynylboronic acid under mild conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 3-acetyl-5-methylpyridine.
Reduction: Formation of 3-ethyl-5-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Ethynyl-5-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
3-Ethynylpyridine: Lacks the methyl group at the fifth position.
5-Methylpyridine: Lacks the ethynyl group at the third position.
3-Ethynyl-2-methylpyridine: Has the methyl group at the second position instead of the fifth.
Uniqueness: 3-Ethynyl-5-methylpyridine is unique due to the specific positioning of the ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-ethynyl-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-4-7(2)5-9-6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIMYOJUVHJRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705951 | |
Record name | 3-Ethynyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-53-7 | |
Record name | 3-Ethynyl-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethynyl-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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